![molecular formula C18H15FN4O3 B10952467 N-(3-fluoro-4-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10952467.png)
N-(3-fluoro-4-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluoro-substituted phenyl ring, a nitro-substituted pyrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Amidation: The formation of the benzamide moiety through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino-substituted derivative, while substitution of the fluoro group can result in various functionalized benzamides.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide
- 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(3-fluoro-4-methylphenyl)benzamide
Uniqueness
N-(3-fluoro-4-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the specific combination of functional groups and their positions on the molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H15FN4O3 |
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Molecular Weight |
354.3 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C18H15FN4O3/c1-12-6-7-14(8-17(12)19)21-18(24)16-5-3-2-4-13(16)10-22-11-15(9-20-22)23(25)26/h2-9,11H,10H2,1H3,(H,21,24) |
InChI Key |
NSINUGDDNLAQSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2CN3C=C(C=N3)[N+](=O)[O-])F |
Origin of Product |
United States |
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